molecular formula C10H14IN B1336433 (2-Iodo-benzyl)-isopropyl-amine CAS No. 76464-85-2

(2-Iodo-benzyl)-isopropyl-amine

Cat. No.: B1336433
CAS No.: 76464-85-2
M. Wt: 275.13 g/mol
InChI Key: XSBRNDDHECCPFP-UHFFFAOYSA-N
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Description

(2-Iodo-benzyl)-isopropyl-amine is an organic compound characterized by the presence of an iodine atom attached to a benzyl group, which is further connected to an isopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Iodo-benzyl)-isopropyl-amine typically involves the reaction of 2-iodobenzyl alcohol with isopropylamine. One common method includes the use of a palladium-catalyzed coupling reaction. The reaction conditions often involve the use of palladium(II) chloride (PdCl2) as a catalyst, copper(I) iodide (CuI) as a co-catalyst, and triethylamine (Et3N) as a base in a solvent such as tetrahydrofuran (THF). The reaction is carried out under an inert atmosphere, typically nitrogen, at room temperature for several hours .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-Iodo-benzyl)-isopropyl-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the iodine atom to a hydrogen atom, yielding benzyl-isopropylamine.

    Substitution: The iodine atom can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of benzyl ketones or aldehydes.

    Reduction: Formation of benzyl-isopropylamine.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

(2-Iodo-benzyl)-isopropyl-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Iodo-benzyl)-isopropyl-amine involves its interaction with specific molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The isopropylamine moiety can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2-Iodobenzyl alcohol: Shares the benzyl and iodine moieties but lacks the isopropylamine group.

    Benzyl-isopropylamine: Similar structure but without the iodine atom.

    2-Iodoaniline: Contains an iodine atom and an amino group attached to the benzene ring.

Uniqueness

(2-Iodo-benzyl)-isopropyl-amine is unique due to the combination of the iodine atom and the isopropylamine group, which imparts distinct chemical properties and reactivity. This combination allows for versatile applications in synthesis and potential biological activity.

Properties

IUPAC Name

N-[(2-iodophenyl)methyl]propan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14IN/c1-8(2)12-7-9-5-3-4-6-10(9)11/h3-6,8,12H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSBRNDDHECCPFP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC1=CC=CC=C1I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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